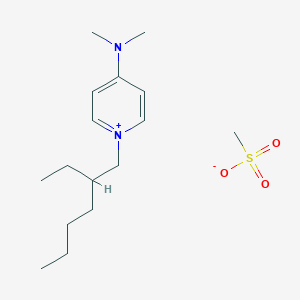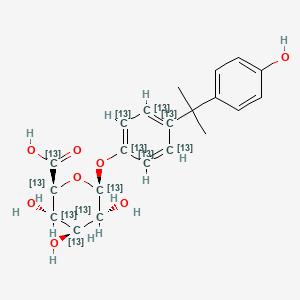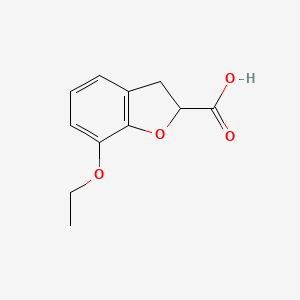![molecular formula C30H37Br B13402883 1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) is a copolymer composed of styrene, 4-bromostyrene, and divinylbenzene. This compound is known for its hydrophobic properties and is used in various applications, including coatings, adhesives, fibers, films, and engineering plastics . It is also utilized in biomedical applications such as vascular grafts, implants, and ophthalmic devices .
準備方法
Synthetic Routes and Reaction Conditions
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) can be synthesized through controlled dispersion polymerization. The reaction typically involves the polymerization of styrene with the controlled addition of divinylbenzene and 4-bromostyrene. The reaction occurs in a mixture of ethanol with 2-methoxyethanol or 2-ethoxyethanol and is stabilized and initiated by hydroxypropyl cellulose and dibenzoyl peroxide, respectively . The process parameters, such as the velocity of the oil phase, drive frequency, and destabilization amplitude, significantly affect the formation of uniform droplets and the average diameter of the microspheres .
Industrial Production Methods
In industrial settings, the production of poly(styrene-co-4-bromostyrene-co-divinylbenzene) often involves large-scale dispersion polymerization techniques. These methods ensure the production of monodisperse microspheres with uniform properties, which are essential for various applications .
化学反応の分析
Types of Reactions
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromostyrene units can be substituted with other functional groups.
Cross-linking Reactions: The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which react with the bromine atoms under mild conditions.
Cross-linking Reactions: Cross-linking can be achieved using radical initiators such as benzoyl peroxide under elevated temperatures.
Major Products Formed
Substitution Reactions: The major products include polymers with functionalized side chains, depending on the nucleophile used.
Cross-linking Reactions: The major products are highly cross-linked polymers with enhanced mechanical strength and stability.
科学的研究の応用
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) has a wide range of scientific research applications:
Chemistry: Used as a precursor for solid adsorbents for harmful and carcinogenic organic vapors.
Medicine: Employed in drug delivery systems due to its ability to form stable and uniform microspheres.
Industry: Applied in the production of coatings, adhesives, fibers, films, and engineering plastics.
作用機序
The mechanism of action of poly(styrene-co-4-bromostyrene-co-divinylbenzene) involves its hydrophobic properties and the ability to undergo cross-linking reactions. The bromine atoms in the 4-bromostyrene units can participate in substitution reactions, allowing for the functionalization of the polymer. The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties and stability .
類似化合物との比較
Similar Compounds
Poly(styrene-co-divinylbenzene): Similar in structure but lacks the bromine atoms, resulting in different reactivity and applications.
Poly(styrene-co-4-chlorostyrene-co-divinylbenzene): Contains chlorine instead of bromine, leading to variations in chemical reactivity and properties.
Uniqueness
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) is unique due to the presence of bromine atoms, which provide additional reactivity for substitution reactions. This allows for the functionalization of the polymer with various nucleophiles, making it versatile for different applications .
特性
分子式 |
C30H37Br |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
1-bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene |
InChI |
InChI=1S/C30H37Br/c1-5-22(3)25-12-14-26(15-13-25)23(4)20-29(28-16-18-30(31)19-17-28)21-24(6-2)27-10-8-7-9-11-27/h7-19,22-24,29H,5-6,20-21H2,1-4H3 |
InChIキー |
MFRJAVZKQVYXGM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC(CC(CC)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)


![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)

![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)

![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)

